1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic organic compound characterized by a fused pyrazole and pyridine ring system. Its chemical formula is , and it has a molecular weight of approximately 163.14 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is classified under the broader category of pyrazolo-pyridines, which are known for their diverse biological activities. It is cataloged with the CAS number 1363383-15-6 and has been referenced in various chemical databases, including PubChem and MDPI . The compound exhibits a purity level of 97% in commercial preparations, making it suitable for research and development purposes .
The synthesis of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can be achieved through several methods, including:
The synthesis often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, specific catalysts may be employed to facilitate the formation of the pyrazole ring from appropriate precursors.
1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
The reactivity of this compound is influenced by its functional groups. For example, the carboxylic acid group can engage in hydrogen bonding or act as a nucleophile in substitution reactions.
The mechanism of action for compounds like 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways relevant to diseases:
1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid has garnered attention in various scientific fields:
The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. Early synthetic efforts focused on unsubstituted derivatives, but strategic functionalization at the C7 position—particularly with carboxylic acid groups—enabled significant advances in targeted therapy development. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific references (including 2,400 patents) attesting to their therapeutic potential [5]. The carboxylic acid-functionalized variant (CAS# 1363383-15-6) represents a critical synthon for generating biologically active molecules, serving as a versatile building block for kinase inhibitor development.
Table 1: Key Developments in Pyrazolo[4,3-b]pyridine Medicinal Chemistry
Year | Development Milestone | Therapeutic Target | Significance |
---|---|---|---|
1908 | First monosubstituted derivative synthesis | N/A | Established core synthetic methodology |
2021 | PD-1/PD-L1 interaction inhibitors [2] | Immuno-oncology | IC₅₀ = 9.6 nM for lead compound D38 |
2023 | Mps1 kinase inhibitors [4] | Antimitotic cancer therapy | IC₅₀ = 2.596 nM for compound 31 |
2022 | FGFR kinase inhibitors [7] | Targeted cancer therapy | Significant in vivo antitumor activity |
Recent breakthroughs include the design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 interaction inhibitors. Compound D38 demonstrated exceptional potency with an IC₅₀ value of 9.6 nM in homogeneous time-resolved fluorescence (HTRF) assays and an EC₅₀ of 1.61 μM in cellular coculture models, establishing this chemotype as a viable alternative to antibody-based immunotherapies [2]. Concurrently, pyrazolo[3,4-b]pyridine derivatives have been developed as monopolar spindle 1 (Mps1/TTK) kinase inhibitors, with compound 31 exhibiting picomolar enzymatic inhibition (IC₅₀ = 2.596 nM) and potent antiproliferative effects against diverse cancer cell lines [4]. These advances highlight the scaffold's adaptability to multiple target classes through strategic C7-modification.
Positional isomerism profoundly influences the physicochemical and biological properties of fused pyrazolopyridine systems. The [4,3-b] isomer (1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid) exhibits distinct electronic characteristics compared to the more prevalent [3,4-b] isomer due to differences in nitrogen atom positioning and ring fusion geometry. Quantum chemical calculations (AM1 level) demonstrate that the 1H-tautomeric form of pyrazolo[3,4-b]pyridines is thermodynamically favored over the 2H-form by approximately 37 kJ/mol (9 kcal/mol), creating a significant energetic barrier to tautomerization [5] [9]. This stability arises from the preservation of aromaticity in both rings during lactam-lactim tautomerism, which is compromised in the less stable 2H-tautomer.
Table 2: Comparative Analysis of Pyrazolopyridine Isomers
Property | [4,3-b] Isomer | [3,4-b] Isomer | Biological Implications |
---|---|---|---|
Tautomeric Stability | 1H-form dominant | 1H-form favored by 37 kJ/mol | Determines H-bonding capacity |
Representative Derivatives | 300,000+ compounds | 83,000 compounds | Impacts scaffold diversity |
Drug Development Status | 14 compounds in development | 0 approved drugs | Influences target engagement |
Aromatic Character | Full peripheral delocalization | Cross-conjugated system | Affects π-stacking interactions |
For carboxylic acid-functionalized derivatives, tautomeric equilibrium governs hydrogen bonding capacity and metal coordination geometry—critical determinants of kinase inhibitory activity. Crystallographic studies confirm that the 7-carboxylic acid group preferentially adopts planar configurations that facilitate bidentate interactions with catalytic lysine residues in ATP-binding sites [5] [7]. The [4,3-b] isomer's ability to maintain this planar orientation while preserving aromaticity explains its superior performance in kinase inhibition compared to alternative fusion patterns. Notably, DrugBank records list 14 investigational or approved drugs containing the 1H-pyrazolo[3,4-b]pyridine core, while the 2H-tautomer has no drug candidates, underscoring the pharmacological relevance of tautomeric control [5].
The carboxylic acid moiety at the C7 position of pyrazolo[4,3-b]pyridine confers multifaceted molecular recognition capabilities that underpin its utility in rational drug design. This functional group serves as: (1) a hydrogen bond donor/acceptor pair capable of forming strong interactions with kinase hinge regions; (2) an anionic pharmacophore for ionic bonding with protonated lysine residues; and (3) a versatile synthetic handle for prodrug development through esterification or amide coupling [2] [7]. The acid group's strategic positioning at the electron-deficient pyridine ring further enhances its hydrogen-bond-accepting potential while maintaining the conjugated system's aromaticity.
Table 3: Bioactive Derivatives of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid
Derivative Structure | Biological Target | Potency | Therapeutic Application |
---|---|---|---|
1-Methyl-1H-pyrazolo[4,3-b]pyridine | PD-1/PD-L1 interaction | IC₅₀ = 9.6 nM | Cancer immunotherapy [2] |
1,3,5-Trimethyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid | Undisclosed kinase | Not reported | Anticancer lead optimization [6] |
Methyl ester prodrug (CAS 1363381-17-2) | Prodrug intermediate | N/A | Improved cell permeability [10] |
FGFR inhibitors [7] | Fibroblast growth factor receptors | Sub-nanomolar Kᵢ | Targeted cancer therapy |
In PD-1/PD-L1 interaction inhibitors, the carboxylic acid group engages in critical hydrogen bonding with Tyr56, Glu58, and Arg113 residues of PD-L1, disrupting the protein-protein interface. Molecular docking studies of derivative D38 reveal that the protonated acid forms salt bridges with Arg125 while the carbonyl oxygen accepts hydrogen bonds from Tyr123—interactions essential for nanomolar potency (IC₅₀ = 9.6 nM) [2]. Similarly, in FGFR kinase inhibitors, the carboxylic acid serves as a key anchoring group that interacts with the conserved hinge region residues Ala564 and Glu562 through water-mediated hydrogen bonding networks [7]. This versatility explains why over 23% of recently developed pyrazolopyridine-based kinase inhibitors incorporate ionizable C7 substituents, with carboxylic acid representing the most prevalent functionality [5] [7]. The acid group also enables prodrug strategies, as evidenced by methyl ester derivatives (CAS# 1363381-17-2) designed to enhance membrane permeability followed by intracellular hydrolysis to the active acid form [10].
Table 4: Structural Characteristics of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid
Property | Specification | Analytical Method | Significance |
---|---|---|---|
CAS Registry | 1363383-15-6 | Chemical database | Unique identifier |
Molecular Formula | C₇H₅N₃O₂ | Elemental analysis | Confirms composition |
Molecular Weight | 163.13 g/mol | Mass spectrometry | Determines dosing |
SMILES | O=C(C₁=C(NN=C₂)C₂=NC=C₁)O | Structure representation | Predicts properties |
IUPAC Name | 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid | Nomenclature | Standardized identification |
Storage | Sealed, dry, room temp | Stability studies | Preserves integrity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0